molecular formula C24H25N7O3 B2646197 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 920163-27-5

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2646197
CAS No.: 920163-27-5
M. Wt: 459.51
InChI Key: OANSRCJPRRLEOG-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted at the 3-position with a benzyl group (C₆H₅CH₂-), linked via a piperazine moiety to a 2-(2-methoxyphenoxy)ethanone side chain. The triazolo-pyrimidine scaffold is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-33-19-9-5-6-10-20(19)34-16-21(32)29-11-13-30(14-12-29)23-22-24(26-17-25-23)31(28-27-22)15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANSRCJPRRLEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound that has garnered interest for its potential biological activities. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several components:

  • Triazolopyrimidine Core : The 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety is known for its diverse biological activities.
  • Piperazine Linker : The piperazine ring is often associated with pharmacological activity.
  • Methoxyphenoxy Group : This moiety may enhance the compound's solubility and bioavailability.

Molecular Formula

C18H22N6O3C_{18}H_{22}N_{6}O_{3}

Molecular Weight

342.41 g mol342.41\text{ g mol}

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Some derivatives have shown significant inhibition of cancer cell proliferation. For instance, studies on [1,2,3]triazolo[4,5-d]pyrimidine derivatives demonstrated potent activity against gastric cancer cell lines such as MGC-803 and HGC-27. The IC50 values were determined using the MTT assay method .
Cell LineIC50 (µM)Reference
MGC-80312.5
HGC-2715.0
MKN4510.0

Pharmacological Studies

In pharmacological studies, the compound has been evaluated for its ability to inhibit specific enzymes and pathways involved in tumor growth. For example:

  • USP28 Inhibition : Research highlighted that certain triazolo-pyrimidine derivatives could act as USP28 inhibitors, which play a role in regulating oncogenic pathways .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Study on Gastric Cancer : A recent study focused on the synthesis and evaluation of triazolo-pyrimidine derivatives showed promising results against gastric cancer cell lines. The study indicated a correlation between structural modifications and increased cytotoxicity .
  • Enzyme Inhibition Assays : Another study assessed the enzyme inhibition potential of related compounds against various cancer-related targets. The results indicated that modifications in the benzyl group significantly enhanced inhibitory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolo-Pyrimidine Core

  • User’s compound : 3-Benzyl group (C₇H₇).
  • compound : 3-(4-Ethoxyphenyl) group (C₈H₉O).
    • The 4-ethoxyphenyl substituent introduces an electron-donating ethoxy group, which may increase solubility in polar solvents compared to the lipophilic benzyl group. However, the bulkier phenyl ring could reduce binding pocket accessibility .

Modifications to the Ethanone Side Chain

  • User’s compound: 2-(2-Methoxyphenoxy)ethanone (C₈H₈O₃).
  • compound: 2-Phenoxyethanone (C₇H₆O₂).

Other Triazolo-Pyrimidine Derivatives

  • Compound 5 (): 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one. Unlike the user’s compound, this derivative incorporates a thieno-pyridinone fused ring system, which significantly alters electronic properties and steric bulk. The [1,2,4]triazolo[1,5-a]pyrimidine core may exhibit distinct binding modes compared to [1,2,3]triazolo[4,5-d]pyrimidine .

Data Table: Structural and Physicochemical Comparison

Compound Name Triazolo Substituent Ethanone Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone Benzyl (C₇H₇) 2-Methoxyphenoxy C₂₆H₂₇N₇O₃ ~485.55 High lipophilicity; moderate solubility
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl (C₈H₉O) Phenoxy (C₆H₅O) C₂₆H₂₇N₇O₃ ~485.55 Enhanced polarity; reduced membrane uptake
2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one N/A Thieno-pyridinone C₁₈H₁₃N₅OS ~347.39 Extended conjugation; potential UV activity

Research Findings and Implications

Synthetic Pathways: The triazolo-pyrimidine core in the user’s compound is likely synthesized via cyclocondensation of amidine precursors with reagents like malononitrile or ethyl cyanoacetate, as seen in and . Piperazine coupling and ethanone side-chain introduction may involve nucleophilic substitution or amide-bond-forming reactions .

Structure-Activity Relationships (SAR) :

  • Benzyl substituents favor hydrophobic interactions but may limit aqueous solubility.
  • Methoxy groups on aromatic rings improve solubility and modulate metabolic stability by blocking oxidative sites .

Unresolved Questions: No direct biological data for the user’s compound is available in the provided evidence. Comparative studies with ’s analog could clarify the impact of substituents on efficacy and toxicity.

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